![molecular formula C12H11NO2S2 B2484928 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid CAS No. 929975-68-8](/img/structure/B2484928.png)

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

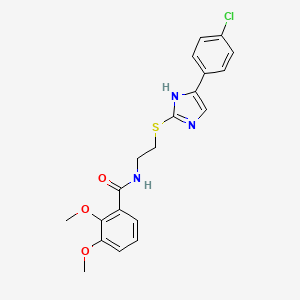

“4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” is a chemical compound that contains a thiazole ring. Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .

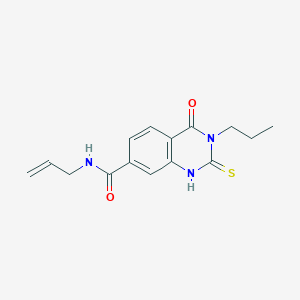

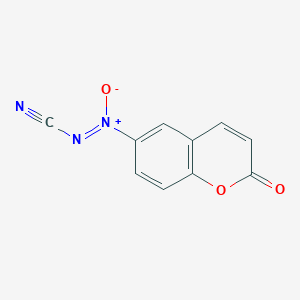

Molecular Structure Analysis

The molecular structure of “4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” is characterized by a thiazole ring, which is planar and aromatic. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The empirical formula is C7H9NO2S2 and the molecular weight is 203.28 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid”:

Antimicrobial Agents

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid: has shown potential as an antimicrobial agent. The thiazole ring in its structure is known for its antimicrobial properties, making it effective against a variety of bacterial and fungal pathogens . This compound can be used in developing new antibiotics to combat resistant strains of bacteria.

Anticancer Research

This compound is also being explored for its anticancer properties. Thiazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines . Researchers are investigating its potential to inhibit cancer cell proliferation and induce apoptosis, which could lead to new cancer therapies.

Anti-inflammatory Applications

The anti-inflammatory properties of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid are another area of interest. Thiazole compounds have been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines . This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.

Antioxidant Activity

Research has indicated that this compound may possess antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals . This application is particularly relevant in the development of supplements or drugs aimed at reducing oxidative stress-related diseases.

Antiviral Research

The antiviral potential of 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid is being explored due to the thiazole ring’s known activity against various viruses . This compound could be used in the development of antiviral drugs to treat infections caused by viruses such as HIV and influenza.

Industrial Applications

Beyond biological applications, 4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid can be used in various industrial processes. Thiazole compounds are used in the synthesis of dyes, pigments, and other chemical intermediates. This compound’s unique chemical properties make it valuable in manufacturing and material science.

Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives Synthesis and Biological Evaluation of Thiazole Derivatives : Thiazoles: having diverse biological activities : Synthesis and Biological Evaluation of Thiazole Derivatives : Synthesis and Biological Evaluation of Thiazole Derivatives

Future Directions

The future directions for research on “4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid” and similar thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in various fields such as medicine and industry. Given the wide range of biological activities exhibited by thiazole derivatives , there is significant potential for future research in this area.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various targets in the body, leading to a range of effects . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The efficacy and stability of thiazole derivatives can be influenced by various factors, including their solubility in different solvents .

properties

IUPAC Name |

4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c1-8-13-10(6-16-8)7-17-11-4-2-9(3-5-11)12(14)15/h2-6H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQDEHGZVIANBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484858.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2484860.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)